1-(4-bromobenzenesulfonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole 1-(4-bromobenzenesulfonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 868218-87-5
VCID: VC7465463
InChI: InChI=1S/C16H14BrClN2O2S2/c17-13-4-6-15(7-5-13)24(21,22)20-9-8-19-16(20)23-11-12-2-1-3-14(18)10-12/h1-7,10H,8-9,11H2
SMILES: C1CN(C(=N1)SCC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br
Molecular Formula: C16H14BrClN2O2S2
Molecular Weight: 445.77

1-(4-bromobenzenesulfonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

CAS No.: 868218-87-5

Cat. No.: VC7465463

Molecular Formula: C16H14BrClN2O2S2

Molecular Weight: 445.77

* For research use only. Not for human or veterinary use.

1-(4-bromobenzenesulfonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole - 868218-87-5

Specification

CAS No. 868218-87-5
Molecular Formula C16H14BrClN2O2S2
Molecular Weight 445.77
IUPAC Name 1-(4-bromophenyl)sulfonyl-2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole
Standard InChI InChI=1S/C16H14BrClN2O2S2/c17-13-4-6-15(7-5-13)24(21,22)20-9-8-19-16(20)23-11-12-2-1-3-14(18)10-12/h1-7,10H,8-9,11H2
Standard InChI Key VNMCAJSKCMPREB-UHFFFAOYSA-N
SMILES C1CN(C(=N1)SCC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br

Introduction

Table 1: Chemical Data

PropertyValue/Description
Molecular FormulaC<sub>16</sub>H<sub>14</sub>BrClN<sub>2</sub>O<sub>2</sub>S<sub>2</sub>
Molecular Weight462.78 g/mol
Functional GroupsSulfonamide, sulfanyl, halogenated aromatic
SolubilityLikely soluble in polar organic solvents (e.g., DMSO)
Melting PointNot explicitly reported; varies with synthesis conditions

Synthesis Pathway

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The process can be summarized as follows:

  • Formation of the Imidazole Core:

    • The imidazole ring is synthesized through cyclization reactions involving appropriate precursors such as glyoxal or derivatives of amino acids.

  • Introduction of the Sulfonyl Group:

    • The bromobenzenesulfonyl moiety is introduced via sulfonation reactions using reagents like bromobenzenesulfonyl chloride in the presence of a base.

  • Attachment of the Sulfanyl Bridge:

    • The sulfanyl linkage to the 3-chlorophenylmethyl group is achieved through thiol-based alkylation reactions.

Reaction Conditions

  • Solvents: Dimethylformamide (DMF) or ethanol are commonly used.

  • Catalysts: Cesium carbonate or other bases facilitate alkylation and sulfonation.

  • Temperature: Mild heating (50–80°C) is typically required for optimal yields.

Table 2: Key Reaction Steps

StepReagents/ConditionsYield (%)
Imidazole core formationGlyoxal + Ammonia~70
Sulfonation (bromobenzene)Bromobenzenesulfonyl chloride + Base~60–80
Sulfanyl bridge attachmentThiol derivative + Alkyl halide~50–70

Potential Applications

The structural features of this compound suggest its potential utility in various fields:

  • Pharmaceutical Applications:

    • Compounds with sulfonamide groups often exhibit antibacterial, antifungal, or enzyme inhibitory activities .

    • The presence of halogenated aromatic rings may enhance bioactivity by improving lipophilicity and binding affinity to biological targets .

  • Biological Activity Studies:

    • Similar sulfonyl-imidazole derivatives have been investigated for anticancer properties due to their ability to interact with DNA or inhibit specific enzymes .

  • Material Science:

    • The compound’s unique electronic properties, derived from its halogen and sulfonamide groups, may make it useful in designing advanced materials such as sensors or catalysts.

Related Research Findings

Several studies have explored compounds with similar structural motifs:

  • Sulfonamide Derivatives:

    • Research has demonstrated that sulfonamide-containing molecules exhibit diverse pharmacological activities, including antimicrobial and anticancer effects .

  • Imidazole-Based Compounds:

    • Imidazoles are known for their role in drug development due to their versatility in forming hydrogen bonds and interacting with biological macromolecules .

  • Hybrid Compounds:

    • Hybrid molecules containing both sulfonamide and imidazole cores have been synthesized to enhance biological activity by combining the properties of both functional groups .

Spectroscopic Characterization

The characterization of this compound typically involves:

  • NMR Spectroscopy:

    • Proton (1^1H) and carbon (13^13C) NMR spectra confirm the structure by identifying chemical shifts corresponding to aromatic protons, sulfanyl groups, and sulfonamides.

  • Infrared (IR) Spectroscopy:

    • Key absorption bands include:

      • Sulfone group: ~1320–1150 cm1^{-1}

      • C-H (aromatic): ~3000 cm1^{-1}

      • N-H (imidazole): ~3400 cm1^{-1}

  • Mass Spectrometry (MS):

    • Molecular ion peaks help confirm molecular weight and fragmentation patterns.

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